

# Physicochemical Properties of N-demethylpromethazine (DMPZ): An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,10-Dihydro-5,10-dimethylphenazine

Cat. No.: B096816

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-demethylpromethazine (DMPZ), also known as Norpromethazine, is the primary N-demethylated metabolite of the first-generation antihistamine, promethazine.[1] Promethazine is a phenothiazine derivative with a wide range of clinical applications, including the treatment of allergic conditions, motion sickness, and nausea, and for its sedative properties.[2][3] The metabolism of promethazine occurs predominantly in the liver, where cytochrome P450 enzymes, particularly CYP2D6, catalyze its conversion to various metabolites, including DMPZ and promethazine sulfoxide.[4][5] While promethazine exhibits a complex pharmacology through its antagonism of various receptors, its metabolites, including DMPZ, are generally considered to be pharmacologically and toxicologically inactive.[6]

This technical guide provides a comprehensive overview of the core physicochemical properties of DMPZ. Understanding these properties is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology, as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, promethazine. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations for metabolic pathways and experimental workflows.

## Core Physicochemical Properties

The physicochemical properties of a drug molecule and its metabolites are fundamental to understanding its behavior in biological systems. The following tables summarize the available data for N-demethylpromethazine (DMPZ), with comparative data for the parent compound, promethazine, provided for context.

Table 1: General and Chemical Properties

Property	N-demethylpromethazine (DMPZ)	Promethazine (Parent Compound)
Synonyms	Norpromethazine, (±)-N-demethyl Promethazine, Promethazine EP Impurity C[1][7]	Phenergan, Prothazine, Fargan[6]
Chemical Formula	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> S[8]	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> S[6]
Molecular Weight	270.39 g/mol (Free Base)[8]	284.42 g/mol [6]
CAS Number	37707-23-6 (Free Base)	60-87-7[6]
Chemical Formula (HCl Salt)	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> S • HCl[7]	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> S • HCl[9]
Molecular Weight (HCl Salt)	306.9 g/mol [7][10]	320.88 g/mol [9]
CAS Number (HCl Salt)	60113-77-1[7][10]	58-33-3[9]

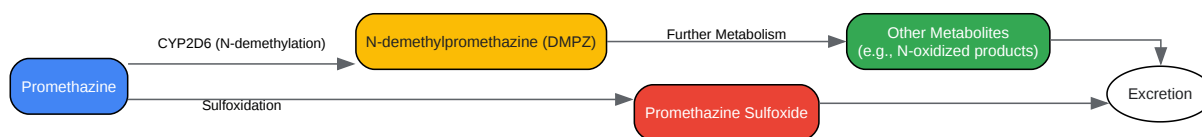
Table 2: Physicochemical Parameters

Property	N-demethylpromethazine (DMPZ)	Promethazine (Parent Compound)
Physical Form	Solid[7]	Crystalline Powder[11]
Color	Light Brown to Beige[12]	White to faint-yellow[11]
Melting Point (°C)	Not available	60 (Free Base)[6], ~223 (HCl Salt, with decomposition)[13]
Aqueous Solubility	Data not available	15.6 mg/L at 24°C (Free Base) [6], Very soluble in water (HCl Salt)[13]
Solubility in Organic Solvents	Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)[7]	Freely soluble in ethanol[13]
pKa (Predicted)	9.73 ± 0.10[12]	Not available
logP (Predicted)	Not available	4.239 (Crippen Method)[14]

## Metabolic Pathway and Signaling Activity

N-demethylpromethazine is formed from its parent compound, promethazine, primarily through N-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[4] This metabolic conversion is a key step in the clearance of promethazine from the body. DMPZ itself can undergo further metabolism, including N-oxidation.[15]

Unlike promethazine, which is a potent antagonist at histamine H1, muscarinic, dopamine, and alpha-adrenergic receptors, DMPZ is generally considered to have minimal pharmacological activity.[6][11] Therefore, a specific signaling pathway for DMPZ is not well-defined. The most relevant biological pathway involving DMPZ is its formation and subsequent elimination as part of the overall metabolism of promethazine.



[Click to download full resolution via product page](#)

Metabolic pathway of promethazine to DMPZ.

## Experimental Protocols

The determination of key physicochemical properties such as solubility, pKa, and logP is essential in drug development. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

### Determination of Aqueous Solubility (Shake-Flask Method)

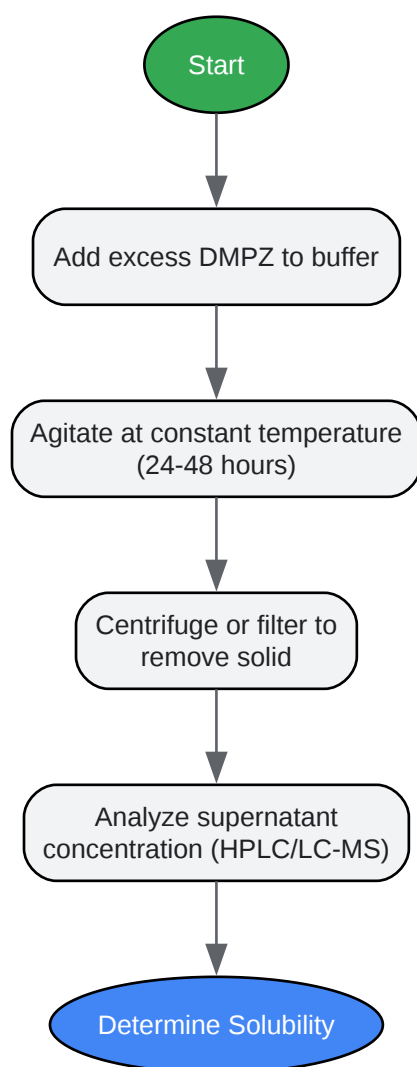
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.<sup>[10]</sup>

Methodology:

- **Preparation of Saturated Solution:** An excess amount of the test compound (DMPZ) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- **Equilibration:** The vial is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.<sup>[16]</sup>
- **Sample Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

- Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/L or  $\mu\text{M}$ .



[Click to download full resolution via product page](#)

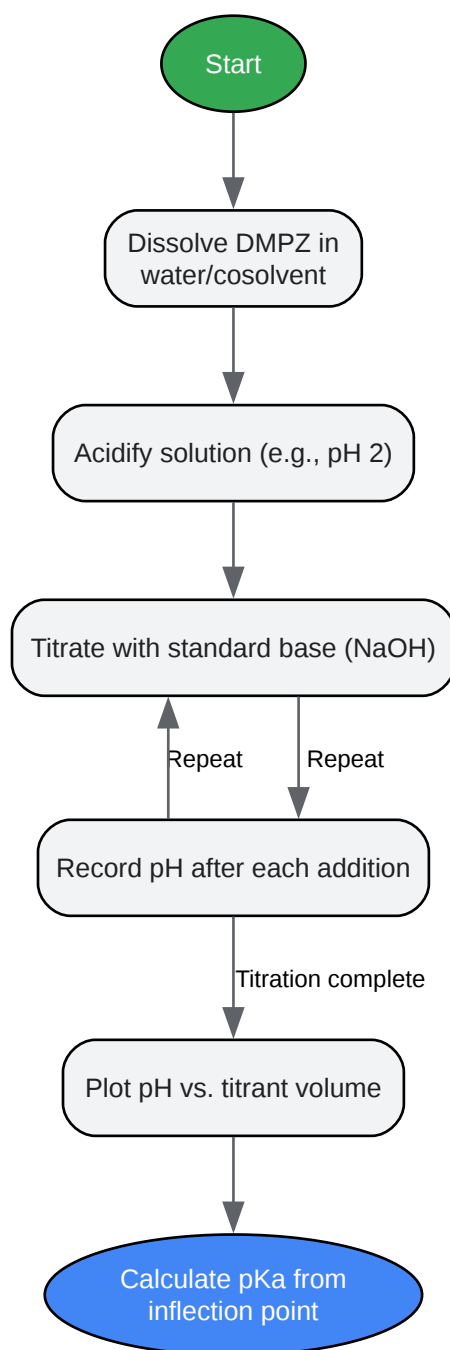
Workflow for shake-flask solubility determination.

## Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[17]

#### Methodology:

- **Sample Preparation:** A known amount of DMPZ is dissolved in a suitable solvent, often a water-cosolvent mixture (e.g., methanol-water) for compounds with low aqueous solubility. The solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[\[13\]](#)
- **Titration:** The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) added in small, precise increments.
- **pH Measurement:** The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[\[13\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added.
- **pKa Calculation:** The pKa is determined from the inflection point of the sigmoid titration curve, which corresponds to the pH at which the compound is 50% ionized.



[Click to download full resolution via product page](#)

Workflow for pKa determination by titration.

## Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

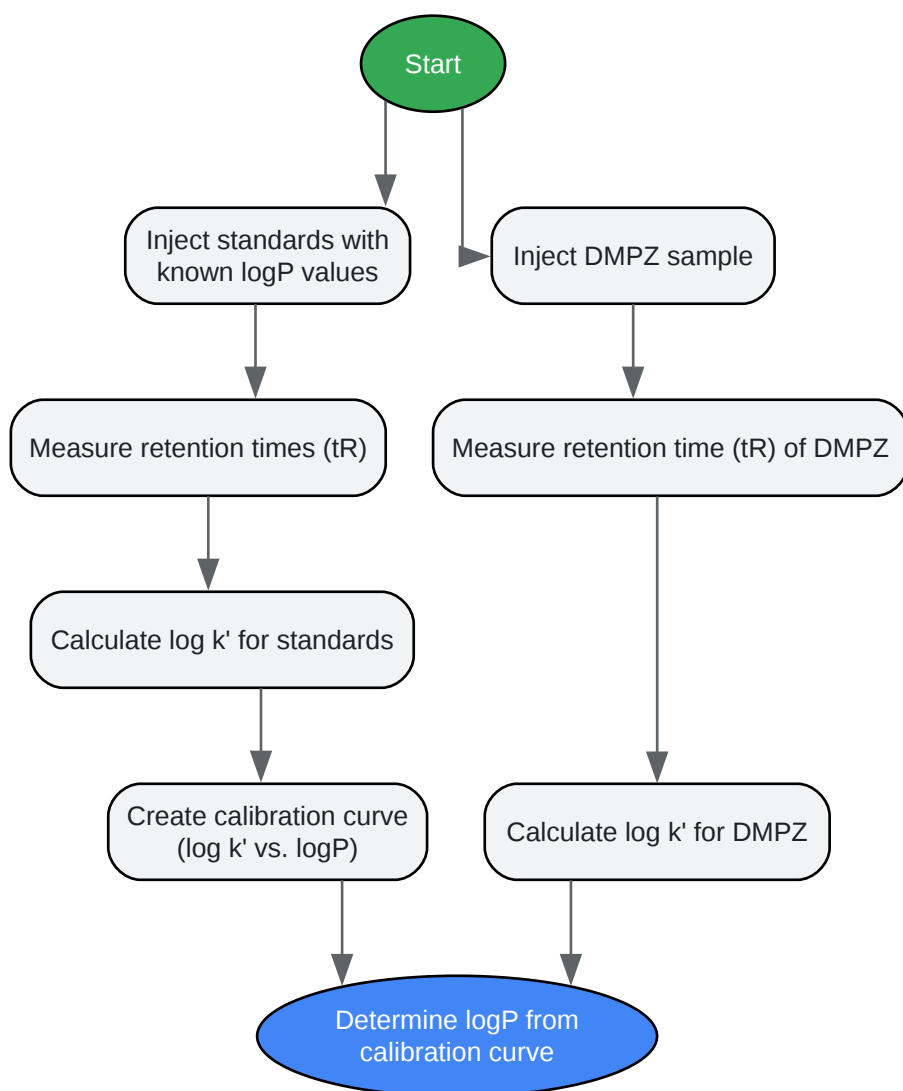
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and

reliable alternative to the traditional shake-flask method for logP determination.

#### Methodology:

- **System Setup:** An RP-HPLC system with a hydrophobic stationary phase (e.g., C18 column) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve. This is achieved by plotting the logarithm of the retention factor ( $\log k'$ ) versus the known logP values. The retention factor  $k'$  is calculated as  $(t_R - t_0) / t_0$ , where  $t_R$  is the retention time of the compound and  $t_0$  is the column dead time.
- **Sample Analysis:** A solution of DMPZ is injected into the HPLC system under the same conditions used for the standards.
- **Data Acquisition:** The retention time ( $t_R$ ) of DMPZ is measured.
- **logP Calculation:** The retention factor ( $\log k'$ ) for DMPZ is calculated, and its logP value is determined by interpolation from the calibration curve.





[Click to download full resolution via product page](#)

Workflow for logP determination by RP-HPLC.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]
- 4. Promethazine | C<sub>17</sub>H<sub>20</sub>N<sub>2</sub>S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Promethazine hydrochloride | 58-33-3 [chemicalbook.com]
- 8. rac N-Demethyl Promethazine Hydrochloride | C<sub>16</sub>H<sub>19</sub>ClN<sub>2</sub>S | CID 71315401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Promethazine - Wikipedia [en.wikipedia.org]
- 10. jpdb.nihs.go.jp [jpd.b.nihs.go.jp]
- 11. chemeo.com [chemeo.com]
- 12. Metabolism of promethazine in vitro. Identification of N-oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Metabolic interactions of promethazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promethazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Promethazine (PIM 439) [inchem.org]
- 16. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. peerj.com [peerj.com]
- To cite this document: BenchChem. [Physicochemical Properties of N-demethylpromethazine (DMPZ): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096816#physicochemical-properties-of-dmpz]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)